7-O-Desmethyl Temsirolimus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Desmethyl Temsirolimus is a derivative of Temsirolimus, a compound known for its potent antitumor properties. It is chemically identified as C55H85NO16 with a molecular weight of 1016.28 g/mol . This compound is often used as an impurity standard in the pharmaceutical industry and is a significant metabolite in the metabolic pathway of Temsirolimus .
Wissenschaftliche Forschungsanwendungen
7-O-Desmethyl Temsirolimus has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 7-O-Desmethyl Temsirolimus is mTOR (mammalian target of rapamycin) . mTOR is a unique antitumor drug target because it is a convergence point for many signaling pathways . It plays a crucial role in controlling cell division .
Mode of Action
This compound, like its parent compound Temsirolimus, acts as an inhibitor of mTOR . It binds to an intracellular protein, FKBP-12, and the resulting protein-drug complex inhibits the activity of mTOR . This inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked .
Biochemical Pathways
The inhibition of mTOR by this compound affects the PI3 kinase/AKT pathway . In in vitro studies using renal cell carcinoma cell lines, Temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .
Pharmacokinetics
Temsirolimus is metabolized in the liver, and its elimination half-life is 17.3 hours for Temsirolimus and 54.6 hours for its major metabolite, Sirolimus . It is excreted primarily in the feces (78%) and to a lesser extent in the urine (4.6%) .
Result of Action
The inhibition of mTOR by this compound leads to cell cycle arrest in the G1 phase . This results in the reduction of cell proliferation, growth, and survival . It also reduces the levels of certain growth factors, such as vascular endothelial growth factor (VEGF), which are overexpressed in solid tumors like kidney cancer and are thought to play a crucial role in angiogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiepileptic drugs (EIAEDs) can significantly affect the pharmacokinetics of Temsirolimus and its active metabolite, Sirolimus . .
Safety and Hazards
Temsirolimus, the parent compound of 7-O-Desmethyl Temsirolimus, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . The safety data sheet for Temsirolimus indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Temsirolimus is being studied in clinical trials for treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . The results of ongoing clinical trials with mTOR inhibitors, as single agents and in combination regimens, will better define their activity in cancer .
Biochemische Analyse
Biochemical Properties
7-O-Desmethyl Temsirolimus interacts with various enzymes and proteins in biochemical reactions. It is mainly hydroxylated and/or demethylated by human liver microsomes . The predominant enzyme responsible for its metabolism is CYP3A4 . Moreover, CYP3A5 and CYP2C8 also show significant activities, especially resulting in the formation of 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine temsirolimus .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antitumor activity in patients with relapsed or refractory mantle cell lymphoma (MCL) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, temsirolimus, from which this compound is derived, has shown neuroprotective effects at a dosage of 5 mg/kg intraperitoneal in an in vivo model of Parkinson’s Disease .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to more than 20 metabolites, not counting metabolism via the sirolimus pathway . Eighteen of these metabolites could be structurally identified using ion trap MSn and high-resolution mass spectrometry .
Vorbereitungsmethoden
The preparation of 7-O-Desmethyl Temsirolimus involves the in vitro metabolism of Temsirolimus using human liver microsomes and recombinant human cytochrome P450 enzymes, particularly CYP3A4 . The process includes incubation of Temsirolimus with these enzymes, followed by separation and purification of the metabolites using techniques such as silica gel chromatography and semi-preparative reverse-phase high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
7-O-Desmethyl Temsirolimus undergoes various chemical reactions, including:
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: This includes demethylation reactions where a methyl group is replaced by a hydrogen atom.
Common reagents used in these reactions include NADPH-regenerating systems and phosphate buffer solutions . Major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus .
Vergleich Mit ähnlichen Verbindungen
7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:
- 23-Hydroxy Temsirolimus
- 24-Hydroxy Temsirolimus
- 12-Hydroxy Temsirolimus
- Hydroxy-piperidine Temsirolimus
- 2this compound
What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .
Eigenschaften
{ "Design of Synthesis Pathway": "The synthesis pathway for 7-O-Desmethyl Temsirolimus involves a series of chemical reactions to remove the O-desmethyl group from Temsirolimus.", "Starting Materials": [ "Temsirolimus", "Dichloromethane", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate", "Magnesium sulfate" ], "Reaction": [ "Temsirolimus is dissolved in dichloromethane", "Methanol is added to the solution and stirred", "Sodium hydroxide is added to the mixture and stirred", "The mixture is heated to reflux for several hours", "Hydrochloric acid is added to the mixture to adjust the pH", "The mixture is extracted with ethyl acetate", "The organic layer is separated and washed with water", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography using ethyl acetate and hexanes as eluent", "The product, 7-O-Desmethyl Temsirolimus, is obtained as a white solid" ] } | |
CAS-Nummer |
408321-08-4 |
Molekularformel |
C55H85NO16 |
Molekulargewicht |
1016.276 |
InChI |
InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1 |
InChI-Schlüssel |
CJDQIEOIQZFHOU-HNWJUJSNSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O |
Synonyme |
(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.